4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile
Overview
Description
4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a hydroxyl group at the 4’ position, a methyl group at the 3’ position, and a nitrile group at the 4 position. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically proceeds under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves large-scale Suzuki–Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced catalysts and reaction optimization techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of 4’-oxo-3’-methyl-[1,1’-biphenyl]-4-carbonitrile.
Reduction: Formation of 4’-hydroxy-3’-methyl-[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4’-Hydroxy-[1,1’-biphenyl]-4-carbonitrile
- 3’-Methyl-[1,1’-biphenyl]-4-carbonitrile
- 4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-8-13(6-7-14(10)16)12-4-2-11(9-15)3-5-12/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENYHEMJBYIEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624190 | |
Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460748-08-7 | |
Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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